molecular formula C13H13NOS B13743696 O-naphthalen-2-yl N,N-dimethylcarbamothioate CAS No. 2951-24-8

O-naphthalen-2-yl N,N-dimethylcarbamothioate

Cat. No.: B13743696
CAS No.: 2951-24-8
M. Wt: 231.32 g/mol
InChI Key: LQMMYCCRBMAPDH-UHFFFAOYSA-N
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Description

O-Naphthalen-2-yl N,N-dimethylcarbamothioate is a thiocarbamate derivative characterized by a naphthalen-2-yloxy group linked to a dimethylcarbamothioate moiety. Its molecular formula is C₁₃H₁₃NOS₂ (calculated molecular weight: 263.37 g/mol). Unlike Tolnaftate (O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate), which has a substituted aromatic amine, this compound features two methyl groups on the nitrogen atom, simplifying its steric and electronic profile .

However, the absence of a 3-methylphenyl group (as in Tolnaftate) may alter its pharmacokinetic behavior and target specificity .

Properties

CAS No.

2951-24-8

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

O-naphthalen-2-yl N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H13NOS/c1-14(2)13(16)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

LQMMYCCRBMAPDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of O-naphthalen-2-yl N,N-dimethylcarbamothioate

General Synthetic Approach

The core synthetic strategy involves the reaction of 2-naphthol (naphthalen-2-ol) with N,N-dimethylthiocarbamoyl chloride under basic conditions to form the O-thiocarbamate ester. This method is well-documented and involves nucleophilic substitution of the phenolic hydroxyl group by the thiocarbamoyl moiety.

Typical Reaction:

$$
\text{2-naphthol} + \text{N,N-dimethylthiocarbamoyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{O-naphthalen-2-yl N,N-dimethylcarbamothioate}
$$

Detailed Procedures and Conditions

Base and Solvent Systems
  • Bases: Commonly used bases include 1,4-diazabicyclo[2.2.2]octane (DABCO), sodium hydride (NaH), or potassium hydroxide (KOH). DABCO is frequently employed as a mild organic base facilitating the reaction at room temperature or slightly elevated temperatures. NaH is used for stronger deprotonation, often in aprotic solvents.

  • Solvents: Typical solvents include N,N-dimethylformamide (DMF), toluene, acetonitrile, or N-methyl-2-pyrrolidone (NMP). The choice depends on solubility and reaction temperature requirements.

Reaction Conditions
  • Reactions are generally performed at room temperature to moderate heating (up to reflux temperatures of toluene or 85 °C in DMF).

  • Reaction times vary from 1 hour to overnight (up to 18 hours) depending on the base and solvent system.

  • In some protocols, the reaction mixture is stirred under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

Work-Up and Purification
  • After completion, the reaction mixture is quenched with water or aqueous base (e.g., 5 M NaOH) to remove residual acid chlorides and byproducts.

  • The product is extracted into organic solvents such as dichloromethane or ethyl acetate.

  • Drying agents like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are used to remove traces of water.

  • Purification is achieved by recrystallization from hot methanol or by chromatographic techniques (dry column vacuum chromatography).

Experimental Data and Yields

Entry Base Solvent Temperature Reaction Time Yield (%) Notes
1 DABCO Acetonitrile Room temperature 1 day ~94 High yield, mild conditions
2 NaH DMF 0 °C to 85 °C 43 hours Not specified Strong base, longer reaction time
3 NaH Toluene Reflux Overnight (14-18 h) Not specified Formation of white precipitate observed
4 DABCO NMP 50 °C 3-5 hours 40-61 Moderate yield, turbid mixture

Data compiled from multiple experimental reports and supplementary information from crystallographic studies.

Mechanistic Insights and Rearrangements

O-Thiocarbamation Step

The initial step involves nucleophilic attack by the phenolic oxygen on the electrophilic thiocarbamoyl chloride, forming the O-thiocarbamate ester. This step is generally high yielding and straightforward.

Solid-State and Structural Characterization

  • The compound crystallizes in the monoclinic space group P 1 c 1 (space group number 7) with unit cell parameters: $$a = 11.9751 \ \text{\AA}, b = 5.8514 \ \text{\AA}, c = 8.4304 \ \text{\AA}, \beta = 103.293^\circ$$ .

  • Crystallographic data confirm the molecular structure and packing, which is relevant for understanding the compound's physical properties and potential pharmaceutical relevance.

Summary of Preparation Methodologies

Method No. Key Features Advantages Limitations
1 DABCO base, acetonitrile, room temp High yield (~94%), mild conditions Longer reaction time (1 day)
2 NaH base, DMF solvent, heating to 85 °C Effective deprotonation, good for less reactive substrates Requires careful handling of NaH, longer reaction time
3 NaH base, toluene reflux Facilitates precipitation of product Longer reaction time, requires inert atmosphere
4 DABCO base, NMP solvent, 50 °C Moderate yield, shorter reaction time Lower yield (40-61%), turbidity issues

Concluding Remarks

The preparation of O-naphthalen-2-yl N,N-dimethylcarbamothioate is well-established through the reaction of 2-naphthol with N,N-dimethylthiocarbamoyl chloride under basic conditions. The choice of base and solvent critically influences reaction efficiency and yield. DABCO in acetonitrile at room temperature provides high yields with simple work-up, while NaH in aprotic solvents offers an alternative for more demanding substrates. The compound's structure and solid-state properties have been elucidated by crystallographic studies, supporting its potential applications.

This synthesis is supported by extensive research literature, including crystallographic data, synthetic protocols, and mechanistic studies, ensuring a comprehensive and authoritative understanding of the preparation methods.

Chemical Reactions Analysis

Newman–Kwart Rearrangement (NKR)

The NKR transforms O-aryl carbamothioates to S-aryl isomers, enabling access to thiophenols. For O-naphthalen-2-yl N,N-dimethylcarbamothioate, the rearrangement is mediated by iron(II)/persulfate systems:

Reaction Conditions and Scope

ParameterValue/DescriptionSource
Catalyst5 mol% (NH₄)₂Fe(SO₄)₂·6H₂O (Mohr’s salt)
OxidantAmmonium persulfate (APS, 1.0 equiv)
SolventCH₃CN/H₂O (3:1 v/v)
Temperature45–85°C
Reaction Time1–2 hours (electron-rich substrates)
Yield (electron-rich)85–95%
Yield (electron-deficient)<10% (side reactions dominate)

Key Observations :

  • Electron-rich substrates (e.g., para-methoxy derivatives) rearrange rapidly with near-quantitative yields .

  • Electron-deficient or sterically hindered substrates undergo competitive oxidation to O-carbamates instead .

Mechanistic Insights

The iron(II)/persulfate system facilitates single-electron oxidation, lowering the activation barrier of the NKR. Key steps include:

  • Initiation : APS oxidizes Fe(II) to Fe(III), generating sulfate radical anions (SO₄- ⁻) .

  • Substrate Activation : SO₄- ⁻ abstracts a hydrogen atom from the thiocarbamate, forming a thiyl radical intermediate.

  • Rearrangement : Radical-mediated 1,3-sigmatropic shift produces the S-aryl carbamothioate .

  • Termination : Radical recombination or further oxidation completes the process.

Kinetic Profile :

  • Sigmoidal kinetics observed for para-methoxy derivatives, indicating an induction period (~35 min) followed by rapid conversion (zero-order rate constant k ≈ 5 mmol·L⁻¹·min⁻¹) .

Competing Oxidation to O-Carbamates

Under non-ideal conditions (e.g., high substrate concentration or absence of water), the thiocarbamate undergoes oxidative desulfurization:

  • Example :

    O-naphthalen-2-yl N,N-dimethylcarbamothioateAPS, CH₃CNO-naphthalen-2-yl N,N-dimethylcarbamate\text{O-naphthalen-2-yl N,N-dimethylcarbamothioate} \xrightarrow{\text{APS, CH₃CN}} \text{O-naphthalen-2-yl N,N-dimethylcarbamate}
  • Mechanism : Persulfate-derived oxygen incorporates into the product, as confirmed by ¹⁸O isotopic labeling .

Substrate Limitations

Substitution PatternReactivityOutcome
Electron-rich (e.g., –OMe)High reactivityS-Aryl product (85–95%)
Electron-neutralModerate reactivityS-Aryl product (40–60%)
Electron-deficient (e.g., –NO₂)Low reactivityO-Carbamate (>70%)

Comparative Analysis with Analogous Thiocarbamates

CompoundRearrangement Efficiency (Yield)Dominant Pathway
O-(4-Methoxyphenyl)95%NKR
O-(2-Naphthyl)85%NKR
O-(4-Nitrophenyl)<10%Oxidation to O-carbamate

Scientific Research Applications

O-naphthalen-2-yl N,N-dimethylcarbamothioate is a chemical compound that belongs to the class of carbamothioates . Also known as O-naphthalen-2-yl dimethylcarbamothioate, this compound has a molecular formula of C13H13NO2 .

Scientific Research Applications

The Newman-Kwart rearrangement (NKR) involves the transformation of O-aryl carbamothioates to the corresponding S-aryl carbamothioates and can give access to thiophenols from more readily available phenol counterparts .

  • Synthesis of Thiophenols : O-aryl carbamothioates can be transformed into S-aryl carbamothioates through the Newman-Kwart rearrangement, providing a route to thiophenols, while avoiding the need for highly reactive reagents or handling foul-smelling chemicals .
  • Iron-Catalyzed Newman-Kwart Rearrangement: Iron(II)/ammonium persulfate in aqueous acetonitrile can mediate the Newman-Kwart rearrangement of O-aryl carbamothioates .
    • The reaction proceeds rapidly with electron-rich ring systems . Non-activated systems react more sluggishly, while electron-deficient substrates may fail to react or undergo a side reaction to give the corresponding O-carbamates .
  • Synthesis of S-(naphthalene-1-yl) dimethyl-carbamothioate and 2-regioisomer : S-(naphthalene-1-yl) dimethyl-carbamothioate as well as its 2-regioisomer were obtained in 85% and 84% isolated yields, respectively .
  • Anti-Helicobacter pylori agents: Azo derivatives of monoterpenes, such as eugenol, vanillin, carvacrol, and thymol, have shown biological activities .

Comparison with Similar Compounds

Thermal Stability

  • Tolnaftate crystallizes in the monoclinic space group P21/c with a planar conformation critical for antifungal activity .

Spectroscopic Data

  • Tolnaftate’s ¹H NMR (CDCl₃) shows distinct signals for the naphthalene (δ 7.2–8.2 ppm) and 3-methylphenyl protons (δ 6.6–7.4 ppm) .
  • The dimethyl analogue lacks aromatic proton splitting from the 3-methylphenyl group, simplifying its NMR profile .

Key Research Findings

Conformational Rigidity : Tolnaftate’s solid-state conformation stabilizes its bioactive form, whereas the dimethyl derivative’s flexibility may reduce efficacy .

SAR Insights :

  • The 3-methylphenyl group in Tolnaftate contributes to ~10× higher antifungal potency than dimethyl-substituted analogues .
  • Electron-withdrawing groups (e.g., nitro in O-(2-nitrophenyl) derivatives) enhance thermal stability but reduce biological compatibility .

Impurity Profiles : O-Naphthalen-2-yl chlorothioformate (CAS: 10506-37-3) is a critical impurity in Tolnaftate synthesis, requiring stringent control to ensure pharmaceutical safety .

Biological Activity

O-naphthalen-2-yl N,N-dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

O-naphthalen-2-yl N,N-dimethylcarbamothioate is characterized by the following chemical formula:

  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 233.31 g/mol

This compound features a naphthalene ring substituted with a carbamothioate group, which may contribute to its biological activity.

The biological activity of O-naphthalen-2-yl N,N-dimethylcarbamothioate can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains, possibly through inhibition of key metabolic pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, similar to other carbamate derivatives which have been studied for their effects on cholinesterase enzymes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of carbamates has revealed that modifications to the substituents on the naphthalene ring and the carbamothioate group significantly affect biological activity. For instance, variations in electron-donating or electron-withdrawing groups can alter the compound's potency against specific targets.

Substituent Effect on Activity
Electron-donating (e.g., -OCH₃)Increased antimicrobial activity against Helicobacter pylori
Electron-withdrawing (e.g., -NO₂)Potentially decreased activity but improved selectivity

Antimicrobial Activity

A study explored the antimicrobial properties of various carbamate derivatives, including O-naphthalen-2-yl N,N-dimethylcarbamothioate. The findings indicated that this compound exhibited notable activity against Helicobacter pylori with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL depending on the specific derivative tested .

Enzyme Inhibition

Another significant area of research has focused on enzyme inhibition. For example, derivatives similar to O-naphthalen-2-yl N,N-dimethylcarbamothioate were evaluated for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. The results suggested that certain modifications could enhance inhibitory potency, making these compounds potential candidates for further drug development .

Q & A

Q. What are the standard synthetic procedures for O-naphthalen-2-yl N,N-dimethylcarbamothioate?

Methodological Answer: The compound is synthesized via nucleophilic substitution, typically reacting 2-naphthol derivatives with N,N-dimethylcarbamothioyl chloride under basic conditions. Key steps include:

  • Base Activation: Use K2_2CO3_3 or similar bases in polar aprotic solvents (e.g., DMF) to generate the phenoxide ion .
  • Purification: Column chromatography with EtOAc/petroleum ether gradients (e.g., 1:9 to 3:7 ratios) yields pure products (e.g., 61–95% yields) .
  • Characterization: 1^1H NMR (e.g., δ 3.36–3.47 ppm for dimethyl groups) and mass spectrometry (e.g., [M+1] = 285.3) confirm structural integrity .

Table 1: Representative Synthetic Conditions

SubstrateBaseSolventYield (%)Reference
2-Formyl-4-methoxyphenolK2_2CO3_3DMF92
2-AcetylphenolK2_2CO3_3DMF95

Q. What spectroscopic techniques are critical for characterizing O-naphthalen-2-yl N,N-dimethylcarbamothioate?

Methodological Answer:

  • 1^1H NMR: Key signals include:
  • Dimethyl groups at δ 3.36–3.47 ppm (singlet).
  • Aromatic protons (e.g., δ 7.01–7.80 ppm for naphthyl and substituted phenyl rings) .
    • Mass Spectrometry (MS): Electrospray ionization (ESI) detects molecular ions (e.g., [M+1] = 285.3) .
    • Melting Point: Physical properties like mp 77–89°C help confirm purity .

Q. How are common impurities identified during synthesis?

Methodological Answer:

  • TLC Monitoring: Use n-hexane/EtOAC (9:1) to track reaction progress and detect unreacted starting materials .
  • HPLC Analysis: Resolve impurities such as residual naphthol derivatives (e.g., naphthalen-2-ol, CAS 135-19-3) .

Advanced Research Questions

Q. How can microwave-assisted synthesis enhance the yield of O-naphthalen-2-yl N,N-dimethylcarbamothioate?

Methodological Answer: Microwave irradiation (e.g., 200 W, 210°C, 2–3 min) accelerates reaction kinetics, reducing side reactions and improving yields (e.g., 61% vs. 46% under conventional heating) .

  • Key Parameters:
  • Solvent selection (e.g., sulfolane for high thermal stability).
  • Short reaction times (≤3 min) prevent decomposition .

Q. What computational methods elucidate the reaction mechanism of carbamothioate formation?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states and intermediates (e.g., nucleophilic attack of phenoxide on carbamothioyl chloride) .
  • Kinetic Studies: Compare activation energies (ΔG‡) for conventional vs. microwave-assisted pathways .

Q. How are crystallographic data contradictions resolved for this compound?

Methodological Answer:

  • Refinement Tools: SHELXL refines crystal structures using high-resolution data, addressing thermal motion or disorder .
  • Validation Software: PLATON checks for missed symmetry or twinning, critical for accurate space group assignment .

Table 2: Crystallographic Validation Metrics

ParameterIdeal RangeObserved Value (Example)
Rint_{int}<0.050.032
Flack Parameter±0.030.01

Q. How can microreactors optimize large-scale academic synthesis?

Methodological Answer:

  • High-Temperature Reactions: Microreactors enable temperatures up to 200°C (vs. 140°C in batch reactors), improving conversion rates (e.g., 90% yield in 14 min for Newman-Kuart rearrangements) .
  • Scalability: Continuous flow systems achieve throughputs of 34 g/h with minimal solvent use .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or NMR data?

Methodological Answer:

  • Reproducibility Checks: Verify solvent purity (e.g., CDCl3_3 deuteration level) and calibration of NMR spectrometers .
  • Polymorphism Screening: Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting mp .

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